4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2060056-78-0
VCID: VC4170283
InChI: InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
SMILES: CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride

CAS No.: 2060056-78-0

Cat. No.: VC4170283

Molecular Formula: C10H12Cl2N2O

Molecular Weight: 247.12

* For research use only. Not for human or veterinary use.

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride - 2060056-78-0

Specification

CAS No. 2060056-78-0
Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12
IUPAC Name 4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride
Standard InChI InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Standard InChI Key AFHWNXIWFHKGAN-UHFFFAOYSA-N
SMILES CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure comprises an aniline group para-substituted with a 2-methyl-1,3-oxazole ring. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine group. Key structural features include:

  • Molecular Formula: C10H12Cl2N2O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

  • Molecular Weight: 247.12 g/mol .

  • SMILES: CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl\text{CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl}

  • InChI Key: HREKBLGHMWKXOC-UHFFFAOYSA-N\text{HREKBLGHMWKXOC-UHFFFAOYSA-N} .

The oxazole ring’s electron-withdrawing nature modulates the aniline’s reactivity, while the methyl group enhances steric hindrance, influencing binding interactions .

Physicochemical Characteristics

  • Solubility: High aqueous solubility due to the dihydrochloride salt form, facilitating use in biological assays .

  • Stability: Stable under ambient conditions but sensitive to strong oxidizing agents .

  • Spectroscopic Data: NMR (DMSO-d6) signals include aromatic protons at δ 8.27–8.34 ppm and methyl protons at δ 2.1 ppm .

Synthesis and Manufacturing

Catalytic Hydrogenation

The most validated synthesis involves hydrogenation of 4-(4-nitrophenyl)oxazole using palladium on carbon (10% Pd/C) under H2\text{H}_2 atmosphere :

  • Reagents: 4-(4-Nitrophenyl)oxazole, H2\text{H}_2, Pd/C.

  • Conditions: Tetrahydrofuran/methanol (1:1), 20°C, 16 hours.

  • Yield: 62% after silica gel purification .

Alternative Routes

Iron-mediated reduction in acetic acid offers a non-catalytic pathway, though with lower efficiency (yield unspecified) .

Table 1: Synthetic Method Comparison

MethodCatalystSolventYield (%)
Catalytic HydrogenationPd/C (10%)THF/MeOH62
Iron ReductionFe, AcOHAcOHN/A

Biological Activities and Mechanisms

Enzyme Modulation

Oxazoles act as bidentate ligands, coordinating metal ions in enzymatic active sites. This compound may inhibit histone deacetylases (HDACs), impacting epigenetic regulation.

Comparative Analysis with Structural Analogs

Key Derivatives

  • 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride (CID 122163332): Varied oxazole substitution alters electronic profiles .

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CID 12676680): Oxadiazole ring enhances metabolic stability .

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureBiological Activity
4-(2-Methyloxazol-4-yl)aniline diHClC10H12Cl2N2O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}Dihydrochloride saltACE2 binding, Antimicrobial
4-(3-Methyloxadiazol-5-yl)anilineC8H7N3O\text{C}_8\text{H}_7\text{N}_3\text{O}Oxadiazole coreEnzyme inhibition

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, coupling with sulfonamides yields candidates with antitubercular activity .

Material Science

Oxazole-aniline conjugates are explored as ligands in luminescent metal-organic frameworks (MOFs), leveraging their π-conjugated systems .

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